molecular formula C7H13NO4S B095186 2-Acrylamido-2-methyl-1-propanesulfonic acid CAS No. 15214-89-8

2-Acrylamido-2-methyl-1-propanesulfonic acid

Cat. No.: B095186
CAS No.: 15214-89-8
M. Wt: 207.25 g/mol
InChI Key: XHZPRMZZQOIPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acrylamido-2-methyl-1-propanesulfonic acid is a reactive and hydrophilic monomer that belongs to the class of sulfonic acid acrylic monomers. It is known for its ionic character due to the presence of a sulfonic acid group, which makes it valuable for applications such as ion exchange, flocculation, and water treatment .

Mechanism of Action

Target of Action

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a reactive and hydrophilic monomer that belongs to the class of sulfonic acid acrylic monomers .

Mode of Action

AMPS is used in the synthesis of various polymers . It has an ionic character due to the sulfonic acid group, which is valuable for applications such as ion exchange, flocculation, and water treatment . The presence of AMPS enhances the superabsorbent properties, which are important for applications such as wastewater treatment, wound healing medical devices, and agriculture .

Biochemical Pathways

It is used in the synthesis of various polymers, which can have numerous applications in different fields . For example, it can be used in the formation of polyelectrolyte copolymer gels for potential application in bioengineering, biomedicine, and water purification .

Pharmacokinetics

It is soluble in water , which can influence its distribution and availability in various applications.

Result of Action

The result of AMPS action is the formation of polymers with specific properties. These polymers are used in a wide range of applications, such as textiles, flocculants, dispersants, scale control agents, personal care products, water treatment, oil fields, and emulsion coatings . For example, AMPS can improve the proton conductivity and fuel cell application of the bacterial cellulose membranes .

Action Environment

The action of AMPS can be influenced by environmental factors such as temperature and pH. It has good thermal stability , which allows it to be used in high-temperature applications. Additionally, it has good acid and alkali resistance , making it suitable for use in various pH environments.

Biochemical Analysis

Biochemical Properties

2-Acrylamido-2-methyl-1-propanesulfonic acid is used in the synthesis of various polymers such as poly (2-acrylamido-2-methylpropanesulfonic acid-CO-acrylic acid), poly (acrylamidomethylpropanesulfonic acid-co-acrylic acid), and poly (acrylic acid-co-2-acrylamido-2-methyl propane sulfonic acid) . These polymers interact with various biomolecules, and the nature of these interactions is largely determined by the ionic character of this compound .

Cellular Effects

The polymers synthesized using this compound can have various effects on cells and cellular processes. For example, they can be used in the synthesis of polyampholyte hydrogels for potential biomedical applications, including tissue engineering, drug delivery, antibacterial, and antifouling materials .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in the synthesis of various polymers. These polymers can interact with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For example, it can enhance the superabsorbent properties of hydrogels, which are important for applications such as wastewater treatment, wound healing medical devices, and agriculture .

Metabolic Pathways

This compound is involved in the synthesis of various polymers

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its ionic character and its role in the synthesis of various polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acrylamido-2-methyl-1-propanesulfonic acid can be synthesized through a two-step process. Initially, isobutylene is sulfonated to form a sulfonic acid intermediate. This intermediate is then reacted with acrylonitrile in the presence of sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of continuous reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Acrylamido-2-methyl-1-propanesulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include initiators like ammonium persulfate and catalysts such as sulfuric acid. The reactions are typically carried out in aqueous solutions at controlled temperatures .

Major Products

The major products formed from reactions involving this compound include various copolymers and hydrogels, which are used in a wide range of applications .

Scientific Research Applications

2-Acrylamido-2-methyl-1-propanesulfonic acid has numerous scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acrylamido-2-methyl-1-propanesulfonic acid is unique due to its high reactivity and hydrophilicity, which make it suitable for a wide range of applications. Its ability to form stable hydrogels and copolymers with enhanced properties sets it apart from similar compounds .

Properties

IUPAC Name

2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-4-6(9)8-7(2,3)5-13(10,11)12/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZPRMZZQOIPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)O)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27119-07-9, Array
Record name Poly(2-acrylamido-2-methylpropanesulfonic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27119-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acrylamido-2-methylpropanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5027770
Record name 2-Acrylamido-2-methyl-1-propanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15214-89-8
Record name 2-Acrylamido-2-methylpropanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15214-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acrylamido-2-methylpropanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acrylamido-2-methyl-1-propanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACRYLAMIDO-2-METHYL-1-PROPANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490HQE5KI5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185.5 - 186 °C
Record name 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A reactor equipped with a stirrer, a thermometer and a reflux condenser was charged with 100 parts of dimethylformamide, 40 parts of styrene, 40 parts of maleic anhydride and 20 parts of acrylamide methylpropanesulfonic acid. After dissolution, 5 parts of azobisisobutyronitrile was added to carry out reaction at 80° C.-100° C. for 4 hours, giving a copolymer of styrene, maleic anhydride and 2-acrylamido-2-methylpropanesulfonic acid. The copolymer was isolated by reprecipitation with isopropyl alcohol and dried under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acrylamide methylpropanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A terpolymer set retarding additive of the present invention was prepared as follows. 3.4 grams of itaconic acid, 16.6 grams of 2-acrylamido-2-methylpropane sulfonic acid and 1 gram of maleic anhydride were dissolved in 60 grams of deionized water. The solution was deaerated with nitrogen and placed in a water bath maintained at 60° C. The nitrogen was bubbled through the solution (reaction mixture) for at least 30 minutes followed by the addition to the reaction mixture of 0.4 gram of sodium persulfate and 0.7 milliliter of tetraethylenepentamine. The reaction was allowed to proceed for 4 hours to produce an aqueous reaction solution believed to contain about 25.9% by weight terpolymer product. The terpolymer product was comprised of monomer units formed from itaconic acid, 2-acrylamido-2-methylpropane sulfonic acid and maleic acid in a mole ratio, respectively, of 24.5 to 67.0 to 8.5.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acrylamido-2-methyl-1-propanesulfonic acid
Reactant of Route 2
Reactant of Route 2
2-Acrylamido-2-methyl-1-propanesulfonic acid
Reactant of Route 3
2-Acrylamido-2-methyl-1-propanesulfonic acid
Reactant of Route 4
2-Acrylamido-2-methyl-1-propanesulfonic acid
Reactant of Route 5
2-Acrylamido-2-methyl-1-propanesulfonic acid
Reactant of Route 6
Reactant of Route 6
2-Acrylamido-2-methyl-1-propanesulfonic acid
Customer
Q & A

Q1: What is the molecular formula and weight of AMPS?

A1: The molecular formula of AMPS is C6H11NO4S, and its molecular weight is 193.21 g/mol.

Q2: How is the structure of AMPS typically confirmed?

A2: Common characterization techniques include Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and elemental analysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] FTIR helps identify specific functional groups, while NMR provides detailed information about the arrangement of atoms within the molecule. Elemental analysis confirms the elemental composition, ensuring it aligns with the expected formula.

Q3: How does the presence of AMPS in polymers affect their thermal stability?

A3: Incorporating AMPS into polymers generally enhances their thermal stability. For instance, poly(acrylamide-co-AMPS)/silica composite nanogels exhibit a higher onset degradation temperature compared to pure poly(acrylamide-co-AMPS). [] This improvement stems from the strong interactions between the sulfonic acid and amido groups of AMPS with the silica filler, hindering thermal degradation.

Q4: How does AMPS influence the swelling behavior of hydrogels?

A4: AMPS significantly impacts the swelling behavior of hydrogels due to its hydrophilic nature and the presence of ionizable sulfonic acid groups. The swelling ratio of AMPS-containing hydrogels can be tailored by adjusting the AMPS content, pH, and ionic strength of the surrounding environment. [, , , , , , , , , ] This versatility makes them attractive for various applications, including drug delivery, where controlled swelling is crucial for drug release kinetics.

Q5: What makes AMPS-based polymers suitable for enhanced oil recovery (EOR)?

A5: AMPS-based polymers are promising for EOR due to their viscosifying properties and stability in high-salinity environments. [, , ] These polymers can increase the viscosity of injected water, improving oil displacement efficiency in reservoirs. Their salt tolerance is crucial for maintaining performance in challenging reservoir conditions.

Q6: Can AMPS be used in the preparation of proton exchange membranes (PEMs)?

A6: Yes, AMPS is a valuable component in PEM development. Blending AMPS with polymers like polyvinyl alcohol (PVA) can create membranes with desirable properties like high proton conductivity and good mechanical strength. [, ] The sulfonic acid groups in AMPS contribute to proton conduction, while PVA provides structural integrity to the membrane.

Q7: How is AMPS used in nanoparticle applications?

A7: AMPS plays a crucial role in stabilizing nanoparticles. For example, grafting poly(AMPS-co-acrylic acid) onto iron oxide nanoparticles enhances their colloidal stability in high-salinity environments, relevant for applications like enhanced oil recovery and CO2 sequestration. []

Q8: What is the role of AMPS in drug delivery systems?

A8: AMPS is incorporated into hydrogels designed for controlled drug release. Its hydrophilic nature and pH-responsive swelling behavior allow for tailored drug release profiles. [, , , , , ] For instance, a super-absorbent hydrogel composed of hydroxypropyl methylcellulose, acrylic acid, and AMPS demonstrated pH-sensitive swelling and controlled release of the antihypertensive drug captopril. []

Q9: Are there applications of AMPS in separation science?

A9: Yes, AMPS finds applications in separation techniques like isotachophoresis (ITP). Uniform polyAMPS polymers act as spacers in ITP, facilitating the separation of biomolecules based on their size and charge. [] Their constant ionic charge over a wide pH range makes them suitable for separating molecules with varying isoelectric points.

Q10: Have computational methods been employed to study AMPS-containing polymers?

A10: Yes, computational techniques like molecular dynamics simulations have been used to analyze the dimensions and behavior of AMPS-containing polymers in solution. [] These simulations provide insights into the influence of solvent polarity and ionic strength on polymer conformation, aiding in the design of polymers with desired properties for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.